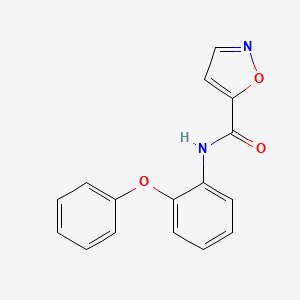

N-(2-苯氧基苯基)异噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, can be synthesized through various methods. One such method involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . Another approach involves metal-free synthetic routes to isoxazoles . These methods are often employed due to their eco-friendly nature and the significant biological interests of isoxazoles .Molecular Structure Analysis

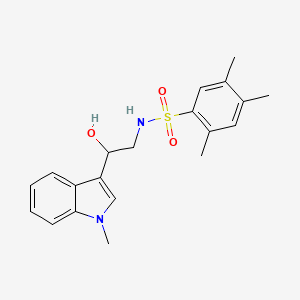

The molecular structure of “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” consists of a total of 35 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, have been evaluated for their activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .Physical And Chemical Properties Analysis

“N-(2-phenoxyphenyl)isoxazole-5-carboxamide” has a molecular weight of 280.283. Further physical and chemical properties can be determined through density functional theory (DFT) analysis .科学研究应用

线粒体通透性转变孔抑制剂

异恶唑衍生物已被确定为线粒体通透性转变孔 (mtPTP) 的有效抑制剂,mtPTP 是在病理生理条件下参与细胞死亡的通道。这些抑制剂显示出作为由 mtPTP 功能障碍引起的疾病(例如肌营养不良症)的治疗剂的希望。一种类似物在肌营养不良症斑马鱼模型中显示出疗效,突出了这些化合物在治疗线粒体疾病方面的潜力 (Šileikytė 等人,2019)。

抗癌活性

N-苯基-5-羧酰胺基异恶唑已被合成并评估其抗癌活性,特别是对结肠癌的活性。这些化合物,尤其是 N-(4-氯苯基)-5-羧酰胺基异恶唑,通过潜在抑制 JAK3/STAT3 信号通路对结肠癌细胞显示出显着的活性,表明它们作为化疗剂的希望 (Shaw 等人,2012)。

碳酸酐酶抑制

含异恶唑的磺酰胺类已被开发为碳酸酐酶 II 和 VII 的有效抑制剂,碳酸酐酶 II 和 VII 是参与各种生理功能的酶的两种人类同工型。这些抑制剂显示出优异的活性,并具有治疗青光眼和神经性疼痛等疾病的潜力 (Altug 等人,2017)。

抗菌和镇痛活性

新型异恶唑衍生物已被合成并测试其镇痛和抗菌活性。该类别中的某些化合物与参考药物相比表现出显着的镇痛活性以及更高的抗菌和抗真菌活性,突出了它们在开发新治疗剂中的潜力 (Sahu 等人,2009)。

除草剂活性

异恶唑衍生物因其除草剂活性而被探索,在农业应用中显示出巨大的潜力。这些化合物,特别是 N-苄基-5-环丙基-异恶唑-4-羧酰胺,对特定杂草表现出强烈的抑制作用,为开发具有新作用模式的除草剂提供了一条新途径 (Sun 等人,2020)。

作用机制

Target of Action

It is known that isoxazole derivatives have a wide range of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Isoxazole derivatives have been shown to exhibit potent to moderate activities against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce cell death.

Biochemical Pathways

Given the observed anticancer and antioxidant activities of isoxazole derivatives , it can be inferred that these compounds may interfere with pathways related to cell proliferation, apoptosis, and oxidative stress.

Pharmacokinetics

A nano-emulgel strategy has been used to improve the permeability of potent isoxazole-carboxamide derivatives into cancer cells , suggesting that similar strategies could be employed to enhance the bioavailability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.

Result of Action

N-(2-phenoxyphenyl)isoxazole-5-carboxamide and other isoxazole-carboxamide derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed potent activity against HeLa and Hep3B cancer cell lines . These results suggest that N-(2-phenoxyphenyl)isoxazole-5-carboxamide may exert its effects by inhibiting cell proliferation or inducing cell death in cancer cells.

Action Environment

The action of N-(2-phenoxyphenyl)isoxazole-5-carboxamide can be influenced by various environmental factors. For instance, the effectiveness of anticancer drugs can be affected by factors such as the tumor microenvironment, the presence of drug transporters, and the development of drug resistance . Moreover, the use of a nano-emulgel strategy has been shown to improve the cellular permeability of isoxazole-carboxamide derivatives , suggesting that drug delivery strategies can also influence the action, efficacy, and stability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.

安全和危害

未来方向

The future directions for “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” and similar compounds involve further exploration of their potential applications. For instance, these compounds have shown promising results as COX inhibitors and antimicrobial agents . Additionally, they have been evaluated for their anticancer properties, with some compounds showing potent activities against various cancer cell lines . The use of nanotechnology to improve the effectiveness of these compounds is also a promising area of research .

属性

IUPAC Name |

N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBLUXHPKXZLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)

![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)

![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)